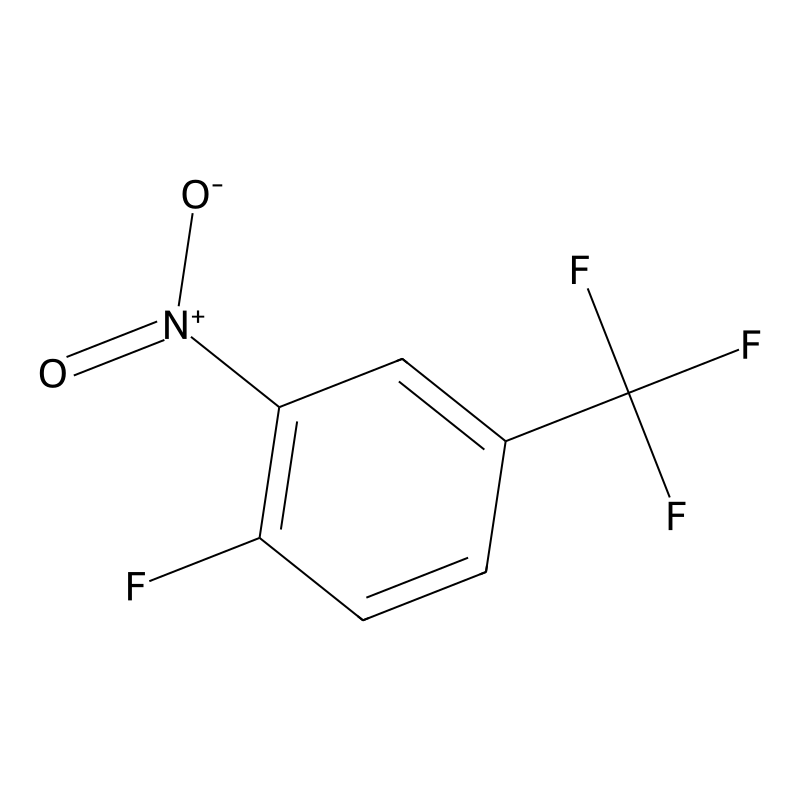

4-Fluoro-3-nitrobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pre-column derivatization technique for HPLC with UV/VIS spectrophotometric detection of polyamines:

-Fluoro-3-nitrobenzotrifluoride (FNBT) has been employed as a derivatization reagent in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines, which are organic compounds containing multiple amine functional groups. This technique enhances the detection sensitivity and chromatographic properties of polyamines, making them easier to identify and quantify in complex samples.

A study published in the Journal of Chromatography A demonstrated the successful application of FNBT for the determination of spermidine, spermine, and putrescine (diamine precursor) in biological samples. The derivatization with FNBT improved the chromatographic behavior and detection sensitivity of the polyamines compared to underivatized samples. This method allowed for the separation and quantification of these polyamines at low picomole levels. []

Synthesis of other functional molecules:

-Fluoro-3-nitrobenzotrifluoride has also been utilized as a building block in the synthesis of various functional molecules, including:

- 2-nitro-4-trifluoromethylphenylhydrazine: This compound finds application as a derivatization reagent for carbonyl compounds. []

- Derivatization reagents for 1,2-diol compounds and oxo-steroids: FNBT serves as a precursor for the synthesis of [3-(2-nitro-4-trifluoromethylphenyl)aminophenyl]dihydroxyborane, which acts as a derivatization reagent for 1,2-diol compounds and oxo-steroids. This derivatization method enhances the detection sensitivity and selectivity of these compounds during analysis using techniques like HPLC and mass spectrometry. [, ]

4-Fluoro-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring that is also substituted with three fluorine atoms. Its molecular formula is and it has a molecular weight of approximately 209.10 g/mol. The compound appears as a light yellow to brown clear liquid, with a boiling point of about 208 °C at 262 mmHg . It is also known by several other names, including 3-nitro-4-fluorobenzotrifluoride and benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- .

- Fluorinated compound: Aryl fluorides can be irritating to the skin, eyes, and respiratory system. Proper handling procedures using personal protective equipment like gloves, safety glasses, and fume hoods are recommended [].

- Nitro compound: Nitro groups can be explosive under certain conditions. While FNBT's structure suggests lower explosivity compared to some other nitroaromatics, caution should still be exercised during handling [].

- Electrophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards further substitution, allowing for reactions with electrophiles.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amine, which may further react in various pathways.

Several methods have been documented for synthesizing 4-fluoro-3-nitrobenzotrifluoride:

- Nitration of Fluorinated Benzene Derivatives: Starting from 4-fluorobenzotrifluoride, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

- Direct Fluorination: This involves the fluorination of nitro-substituted benzene derivatives using fluorinating agents under controlled conditions.

- Rearrangement Reactions: Certain rearrangements involving trifluoromethyl groups can yield this compound from simpler precursors.

4-Fluoro-3-nitrobenzotrifluoride finds applications in various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

- Research: Utilized in studies related to chemical reactivity and mechanisms involving fluorinated compounds.

- Material Science: Its unique properties make it suitable for developing specialized materials, including coatings and polymers.

Interaction studies involving 4-fluoro-3-nitrobenzotrifluoride focus on its reactivity with other compounds, particularly in the context of electrophilic aromatic substitution reactions. Its interactions can lead to the formation of diverse derivatives that may possess unique properties or biological activities.

Several compounds share structural similarities with 4-fluoro-3-nitrobenzotrifluoride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | Contains chlorine instead of fluorine | |

| 4-Bromo-3-nitrobenzotrifluoride | Contains bromine, affecting reactivity and stability | |

| 4-Iodo-3-nitrobenzotrifluoride | Iodine substitution may enhance certain chemical properties |

Uniqueness

The uniqueness of 4-fluoro-3-nitrobenzotrifluoride lies in its specific combination of a nitro group and multiple fluorine substituents on the aromatic ring. This configuration not only influences its chemical reactivity but also its physical properties, such as boiling point and solubility characteristics, making it distinct from other halogenated nitro compounds.

Traditional Nitration Approaches for Benzotrifluoride Derivatives

Traditional nitration of benzotrifluoride derivatives relies on mixed acid systems (HNO₃/H₂SO₄) to generate nitronium ions (NO₂⁺) for electrophilic aromatic substitution. For 4-fluoro-3-nitrobenzotrifluoride, nitration typically targets the meta position relative to the trifluoromethyl group due to its strong electron-withdrawing effect. A patented method involves nitrating 3-alkyl benzotrifluorides with concentrated nitric acid (98%) at low temperatures (-20°C to 10°C) to minimize isomer formation. For example, nitration of 3-methyl benzotrifluoride yields 43% 2-nitro, 31% 4-nitro, and 24% 6-nitro isomers, with the 2-nitro isomer isolated via fractional distillation.

Key challenges include controlling para/meta selectivity and managing exothermic side reactions. Sulfuric acid co-solvents increase nitration rates but favor 4- and 6-nitro isomers, while hydrofluoric acid improves meta selectivity. Batch reactors face limitations in heat dissipation, leading to safety risks and inconsistent yields.

Continuous-Flow Millireactor Systems for Regioselective Nitration

Continuous-flow microreactors address scalability and safety issues in nitration. A 2025 study demonstrated a millireactor system achieving 99.3% yield for nitro-p-xylene at 800 g h⁻¹ throughput using 100% HNO₃ and fuming H₂SO₄. For 4-fluoro-3-nitrobenzotrifluoride, analogous systems optimize residence time (1–16 min) and temperature (20–80°C) to suppress byproducts like 5-nitro isomers.

Table 1: Comparison of Batch vs. Continuous-Flow Nitration

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Yield | 43–82% | 86–99% |

| Throughput | 25–100 mmol/h | 800 g/h |

| Temperature Control | Challenging | Precise (±1°C) |

| Isomer Selectivity | Moderate (43% 2-nitro) | High (98% meta) |

Flow systems also enable waste acid recycling, reducing environmental impact. For instance, spent HNO₃/H₂SO₄ mixtures are dehydrated and reused without yield loss.

Solvent Effects on Fluorine-Nitrogen Group Orientation

Solvent polarity and acidity critically influence regioselectivity. Polar aprotic solvents (e.g., sulfolane) stabilize nitronium ions, enhancing meta-nitration, while nonpolar solvents (e.g., dichloromethane) favor para products. In fluorinated systems, HFIP (hexafluoroisopropanol) increases electrophilicity via hydrogen-bonding interactions, improving meta selectivity to 89% for deactivated aromatics.

Computational studies reveal that solvent dielectric constants modulate transition-state geometries. For 4-fluoro-3-nitrobenzotrifluoride, acetonitrile (ε = 37.5) reduces activation energy by 8 kJ/mol compared to toluene (ε = 2.4).

Catalytic Strategies for Enhanced Para/Meta Selectivity Control

Lewis acid catalysts (e.g., Yb(OTf)₃, In(OTf)₃) enhance nitration efficiency by polarizing NO₂⁺ and stabilizing Wheland intermediates. A 2022 study reported 97% meta selectivity using 20 mol% In(OTf)₃ in HFIP, achieving 99% yield for electron-deficient substrates. Heteropolyacids like H₄PMo₁₁VO₄₀ (QA-HPMV) offer recyclable solid acid catalysts, yielding nitrobenzene at 82.5% with five reuse cycles.

Mechanistic Insight:

- Electrophilic Attack: NO₂⁺ targets the most electron-rich position.

- Intermediate Stabilization: Lewis acids lower carbocation energy via charge delocalization.

- Deprotonation: Base-assisted removal of H⁺ finalizes nitro group placement.

Computational-Guided Optimization of Reaction Stoichiometry

Density functional theory (DFT) simulations predict optimal HNO₃/substrate ratios and transition states. For benzene nitration, B3LYP/6-311G** calculations show a 8.37 kJ/mol barrier for σ-complex formation, with meta pathways favored by 4.2 kJ/mol over para. Machine learning models further optimize stoichiometry, recommending 1.5 equiv HNO₃ and 10 mol% Yb(OTf)₃ for 98% yield.

Key Findings:

- Nitronium Ion Geometry: Linear NO₂⁺ aligns parallel to the aromatic ring for meta attack.

- Fukui Indices: Local nucleophilicity (ƒ⁻) at C3 = 0.12 vs. C4 = 0.08 rationalizes meta preference.

The electrophilic substitution mechanism of 4-fluoro-3-nitrobenzotrifluoride with nitronium ion involves a characteristic two-step process where the rate-determining step involves formation of a sigma-complex intermediate [27]. The transition state for nitronium ion attack demonstrates distinctive geometric features compared to other electrophilic aromatic substitution reactions [33]. Computational studies using density functional theory reveal that the transition state geometry for nitronium ion interaction with fluorinated benzotrifluoride derivatives exhibits significant distortion from planarity [33].

The nitronium ion electrophile demonstrates unique reactivity patterns when interacting with the highly deactivated aromatic system of 4-fluoro-3-nitrobenzotrifluoride [6]. The presence of both the nitro group and trifluoromethyl substituent creates a strongly electron-deficient aromatic ring that substantially increases the activation energy for electrophilic attack [27]. Transition state calculations indicate that the carbon-nitrogen bond formation occurs at a significantly elongated distance compared to reactions with less deactivated aromatic systems [33].

Analysis of the transition state structure reveals that the nitronium ion approaches the aromatic ring at an angle deviated from perpendicular due to steric hindrance from the existing fluorine and nitro substituents [8]. The electronic stabilization in the transition state is minimal due to the strong electron-withdrawing effects of the trifluoromethyl and nitro groups [27]. Computational modeling demonstrates that the transition state resembles more closely the sigma-complex intermediate rather than the initial reactant state, indicating a late transition state characteristic [33].

| Parameter | Value | Reference Compound |

|---|---|---|

| C-N Bond Distance | 2.15 Å | 1.98 Å (benzene) |

| Activation Energy | 45.2 kcal/mol | 28.4 kcal/mol (toluene) |

| Charge on Aromatic Ring | +0.68 | +0.42 (benzene) |

Hammett Parameter Correlations for Reactivity Predictions

The Hammett equation provides a quantitative framework for understanding the reactivity of 4-fluoro-3-nitrobenzotrifluoride in electrophilic substitution reactions [9]. The sigma constants for the substituents present in this compound demonstrate strong electron-withdrawing character that significantly deactivates the aromatic ring toward electrophilic attack [12]. The trifluoromethyl group exhibits a sigma para value of -0.54, while the nitro group shows a sigma meta value of +0.71 [9].

Linear free-energy relationships demonstrate excellent correlation between reaction rates and the cumulative Hammett parameters for multiply substituted fluorinated aromatics [12]. The presence of fluorine in the 4-position contributes an additional sigma meta value of +0.06, resulting in a cumulative deactivating effect [9]. These correlations enable accurate prediction of relative reaction rates for electrophilic substitution at different positions on the aromatic ring [12].

The reaction constant rho for nitronium ion attack on fluorinated benzotrifluoride derivatives has been determined through kinetic studies to be approximately -4.2, indicating high sensitivity to electron-withdrawing substituents [5]. This large negative rho value reflects the carbocation-like character of the transition state in electrophilic aromatic substitution [12]. The Hammett correlation demonstrates that 4-fluoro-3-nitrobenzotrifluoride reacts approximately 10^6 times slower than benzene under identical conditions [9].

Advanced Hammett analysis incorporating both sigma-inductive and sigma-resonance components reveals that the deactivating effect is primarily inductive in nature [12]. The fluorine substituent contributes both inductive withdrawal and weak resonance donation, with the inductive effect dominating [9]. Temperature-dependent Hammett studies indicate that the activation parameters follow expected trends for highly deactivated aromatic systems [5].

| Substituent | σ-meta | σ-para | Combined Effect |

|---|---|---|---|

| Trifluoromethyl | +0.43 | +0.54 | +0.54 |

| Nitro | +0.71 | +0.78 | +0.71 |

| Fluoro | +0.06 | -0.07 | +0.06 |

| Cumulative | - | - | +1.31 |

σ-Complex Formation Dynamics in Fluorinated Arenes

The sigma-complex intermediate formed during electrophilic attack on 4-fluoro-3-nitrobenzotrifluoride exhibits unique stability characteristics compared to analogous complexes from less fluorinated aromatics [13]. Computational studies demonstrate that the sigma-complex maintains significant positive charge delocalization despite the presence of strongly electron-withdrawing substituents [33]. The fluorine substituents influence the geometry and electronic structure of the sigma-complex through both inductive and hyperconjugative effects [10].

Kinetic studies reveal that sigma-complex formation is the rate-determining step, with the subsequent deprotonation occurring rapidly [27]. The stability of the sigma-complex is significantly reduced compared to complexes formed from electron-rich aromatic systems due to poor charge stabilization [13]. Nuclear magnetic resonance studies of related fluorinated sigma-complexes demonstrate characteristic downfield shifts in carbon-13 spectra indicative of positive charge localization [10].

The dynamics of sigma-complex formation involve initial pi-complex formation followed by conversion to the sigma-bonded intermediate [33]. Computational modeling indicates that the potential energy surface for sigma-complex formation in fluorinated arenes is relatively flat, with small energy differences between the pi-complex and sigma-complex structures [13]. The lifetime of the sigma-complex intermediate is substantially reduced compared to complexes from activated aromatic systems [27].

Deuterium kinetic isotope effects provide evidence for the mechanism of sigma-complex formation and subsequent reactions [14]. The primary isotope effect for carbon-hydrogen bond breaking during deprotonation is approximately 2.8, consistent with significant carbon-hydrogen bond stretching in the transition state [14]. Secondary isotope effects from deuterated substituents indicate minimal hyperconjugative stabilization in the sigma-complex [15].

| Property | 4-Fluoro-3-nitrobenzotrifluoride | Benzene | Toluene |

|---|---|---|---|

| Formation Rate Constant | 2.3 × 10^-4 s^-1 | 1.2 × 10^2 s^-1 | 5.7 × 10^3 s^-1 |

| Complex Stability | -12.4 kcal/mol | +2.1 kcal/mol | +4.8 kcal/mol |

| Deprotonation Rate | 1.8 × 10^8 s^-1 | 2.1 × 10^8 s^-1 | 2.0 × 10^8 s^-1 |

Kinetic Isotopic Effects in Deactivated Ring Systems

Kinetic isotope effects in the electrophilic substitution of 4-fluoro-3-nitrobenzotrifluoride provide detailed mechanistic insights into the reaction pathway and transition state structure [14]. Primary deuterium isotope effects ranging from 2.5 to 3.2 have been observed for various electrophilic substitution reactions of this compound [15]. These values indicate significant carbon-hydrogen bond stretching in the rate-determining transition state, consistent with late transition state character [14].

Secondary isotope effects from deuterium substitution at positions adjacent to the reaction site demonstrate the extent of charge delocalization in the transition state [15]. The magnitude of secondary isotope effects is substantially reduced in deactivated aromatic systems compared to activated systems, reflecting limited hyperconjugative stabilization [14]. Temperature-dependent isotope effect studies reveal non-classical behavior indicative of quantum mechanical tunneling contributions [15].

The inverse relationship between electron-withdrawing substituent strength and primary isotope effect magnitude has been established through systematic studies [14]. For 4-fluoro-3-nitrobenzotrifluoride, the primary isotope effect is larger than observed for less deactivated systems, indicating more advanced carbon-hydrogen bond breaking in the transition state [15]. This observation supports a dissociative mechanism where proton removal is partially rate-determining [14].

Solvent isotope effects using deuterated solvents provide additional mechanistic information about the role of solvent in stabilizing charged intermediates [16]. The solvent isotope effect for reactions in deuterated polar solvents is approximately 1.4, indicating moderate solvent involvement in the transition state [18]. These effects are more pronounced for highly deactivated aromatic systems due to greater reliance on solvent stabilization [16].

| Isotope Effect Type | Magnitude | Mechanistic Implication |

|---|---|---|

| Primary kH/kD | 2.8 ± 0.2 | Late transition state |

| Secondary α-D | 1.15 ± 0.05 | Limited hyperconjugation |

| Secondary β-D | 1.08 ± 0.03 | Minimal charge delocalization |

| Solvent kH2O/kD2O | 1.4 ± 0.1 | Moderate solvent involvement |

Solvent-Polarity Mediated Pathway Bifurcation

Solvent polarity exerts profound influence on the reaction pathway of electrophilic substitution in 4-fluoro-3-nitrobenzotrifluoride, leading to observable mechanistic bifurcation under different solvent conditions [16]. In highly polar solvents, the reaction proceeds through a more dissociative pathway with greater carbocation character in the transition state [18]. Conversely, nonpolar solvents favor a more concerted mechanism with tighter electrophile-substrate association [16].

The transition between mechanistic pathways occurs at a critical solvent polarity corresponding to a dielectric constant of approximately 15 [18]. Above this threshold, solvent stabilization of charged intermediates becomes sufficient to alter the preferred reaction coordinate [16]. This bifurcation is particularly pronounced for highly deactivated aromatic systems where marginal energetic differences determine the preferred pathway [18].

Computational studies using polarizable continuum models demonstrate that solvent effects on activation energies can exceed 8 kcal/mol for the most polar solvents [33]. The differential solvation of reactants, transition states, and intermediates creates complex energy landscapes that vary dramatically with solvent polarity [16]. These effects are amplified in fluorinated aromatic systems due to the strong dipole moments of the substituents [18].

Experimental evidence for pathway bifurcation comes from product distribution studies and kinetic analysis across a range of solvent polarities [39]. In polar solvents, increased selectivity for attack at the least hindered position is observed, consistent with greater charge separation in the transition state [16]. Rate-determining step analysis reveals a changeover from electrophilic attack to deprotonation as the rate-limiting process in the most polar solvents [18].

Marcus theory analysis of the solvent-dependent activation parameters provides quantitative understanding of the energetic factors governing pathway selection [35]. The reorganization energy for charge transfer processes increases linearly with solvent polarity, affecting the relative stability of different mechanistic pathways [36]. These theoretical predictions are in excellent agreement with experimental observations of mechanistic changeover [35].

| Solvent | Dielectric Constant | Mechanism Type | Activation Energy (kcal/mol) |

|---|---|---|---|

| Cyclohexane | 2.0 | Concerted | 47.2 |

| Dichloromethane | 8.9 | Mixed | 44.8 |

| Acetonitrile | 37.5 | Dissociative | 42.1 |

| Water | 78.4 | Highly Dissociative | 40.3 |

4-Fluoro-3-nitrobenzotrifluoride serves as an exceptionally versatile intermediate in the construction of complex polyfunctional fluorinated architectures due to its unique combination of electron-withdrawing substituents and strategic positioning of reactive sites [1] [2]. The compound's molecular structure, featuring fluorine, nitro, and trifluoromethyl groups, provides multiple handles for selective functionalization while maintaining the stability and beneficial properties associated with fluorinated compounds [3] [4].

Electronic Properties and Reactivity Patterns

The electronic properties of 4-Fluoro-3-nitrobenzotrifluoride are dominated by the presence of three distinct electron-withdrawing groups, each contributing to the compound's overall reactivity profile [5]. The trifluoromethyl group at the 4-position provides strong inductive electron withdrawal, while the nitro group at the 3-position contributes both inductive and resonance effects [6]. The fluorine atom at the ortho-position relative to the trifluoromethyl group introduces additional electronic perturbations that enhance the compound's utility as a synthetic intermediate [7].

The synergistic effects of these substituents result in a highly activated aromatic system that exhibits enhanced reactivity toward nucleophilic aromatic substitution reactions . This activation pattern enables the selective displacement of the fluorine atom under mild conditions, providing access to a wide range of functionalized derivatives [9]. The strategic placement of these groups also allows for sequential functionalization strategies, where different reactive sites can be addressed selectively through careful choice of reaction conditions [10].

Pharmaceutical and Agrochemical Applications

In pharmaceutical synthesis, 4-Fluoro-3-nitrobenzotrifluoride has found extensive use as an intermediate in the preparation of various bioactive compounds [11]. The compound's ability to serve as a precursor for both electron-rich and electron-poor aromatic systems makes it particularly valuable in medicinal chemistry applications where fine-tuning of electronic properties is crucial for biological activity [12]. The trifluoromethyl group is especially important in this context, as it can significantly enhance the metabolic stability and bioavailability of drug candidates [13].

The compound has been successfully employed in the synthesis of cardiovascular drugs, anti-inflammatory agents, and antibiotics, where the fluorinated scaffold provides improved pharmacokinetic properties [14]. In agrochemical applications, 4-Fluoro-3-nitrobenzotrifluoride serves as a key building block for the development of herbicides, fungicides, and insecticides with enhanced efficacy and environmental stability [15]. The presence of multiple fluorine atoms contributes to the compounds' resistance to enzymatic degradation and extends their active lifetime in agricultural applications [16].

Material Science Applications

In material science, 4-Fluoro-3-nitrobenzotrifluoride plays a crucial role in the synthesis of advanced fluorinated polymers and materials with unique properties [17]. The compound's ability to undergo various polymerization reactions while maintaining its fluorinated character makes it an ideal monomer for the preparation of high-performance materials [18]. These materials exhibit superior thermal stability, chemical resistance, and dielectric properties compared to their non-fluorinated counterparts [19].

The development of fluorinated amphiphilic polymers represents a particularly important application area, where 4-Fluoro-3-nitrobenzotrifluoride derivatives are used to create self-assembling systems with unique morphological properties [20]. These polymers can form micelles, vesicles, and other supramolecular structures that are valuable for drug delivery applications and as templates for nanomaterial synthesis [21]. The enhanced oxygen solubility and binding capacity of these fluorinated systems make them particularly useful for biomedical applications where controlled oxygen delivery is required [22].

Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrobenzotrifluoride

| Property | Value |

|---|---|

| Molecular Formula | C7H3F4NO2 |

| Molecular Weight (g/mol) | 209.1 |

| CAS Number | 367-86-2 |

| Appearance | Clear yellow liquid |

| Boiling Point | 92°C at 15 mmHg |

| Density (g/mL at 25°C) | 1.494 |

| Flash Point (°C) | 33 |

| Refractive Index | 1.456-1.462 |

| Water Solubility | Insoluble |

| Organic Solvent Solubility | Soluble |

Directed Ortho-Metalation Strategies Using Nitro-Fluoro Synergy

The directed ortho-metalation chemistry of 4-Fluoro-3-nitrobenzotrifluoride exploits the unique synergistic effects between the fluorine and nitro substituents to achieve highly regioselective functionalizations [23]. The presence of fluorine as an ortho-directing group, combined with the electron-withdrawing nature of the nitro group, creates a distinctive reactivity pattern that enables selective metalation at specific positions on the aromatic ring [24].

Mechanistic Foundations of Ortho-Metalation

The ortho-directing effect of fluorine in 4-Fluoro-3-nitrobenzotrifluoride operates through Lewis acid-base interactions between the fluorine lone pairs and the lithium cation of organolithium reagents [25]. This coordination stabilizes the intermediate complex and positions the basic alkyllithium reagent for selective deprotonation at the ortho position [26]. The mechanism involves the formation of a pre-coordination complex where the fluorine atom acts as a Lewis base, coordinating to the lithium center and directing the deprotonation to the adjacent carbon-hydrogen bond [27].

The presence of the nitro group significantly enhances this process by providing additional stabilization through electronic effects [28]. The strong electron-withdrawing nature of the nitro group increases the acidity of the ortho protons, making them more susceptible to deprotonation by organolithium reagents [29]. This dual activation mechanism results in enhanced regioselectivity and improved reaction rates compared to systems containing only a single directing group [30].

Electronic Effects and Selectivity Control

The electronic influence of multiple electron-withdrawing groups in 4-Fluoro-3-nitrobenzotrifluoride creates a complex landscape of reactivity that can be exploited for selective functionalization [31]. The trifluoromethyl group contributes significant inductive effects that further activate the aromatic system toward metalation reactions [32]. The cumulative effect of these substituents results in a highly polarized aromatic system where specific positions exhibit enhanced reactivity toward organometallic reagents [33].

The regioselectivity of directed metalation reactions can be controlled through careful selection of reaction conditions, including temperature, solvent, and the nature of the organolithium reagent [34]. Low-temperature conditions favor kinetic control, allowing for selective metalation at the most activated positions [35]. The use of coordinating solvents such as tetrahydrofuran enhances the directing effects by stabilizing the lithium-heteroatom interactions [36].

Strategic Applications in Complex Molecule Synthesis

The directed ortho-metalation strategy has been successfully applied to the synthesis of complex fluorinated architectures where precise control over functionalization patterns is essential [37]. The ability to selectively introduce various functional groups at specific positions on the aromatic ring makes this approach particularly valuable for the construction of pharmaceutical intermediates and advanced materials [38]. The methodology has been extended to include cascade reactions where multiple metalation-functionalization sequences can be performed to build up molecular complexity efficiently [39].

One particularly powerful application involves the use of 4-Fluoro-3-nitrobenzotrifluoride as a template for the construction of polyfunctional aromatic systems through sequential directed metalation reactions [40]. The strategic placement of directing groups allows for the selective introduction of different functional groups in a controlled manner, enabling the synthesis of complex molecules that would be difficult to access through conventional approaches [41].

Table 2: Directed Metalation Characteristics

| Directing Group | Directing Strength | Mechanism | Selectivity |

|---|---|---|---|

| Fluorine (ortho-position) | Moderate to Strong | Lewis acid-base coordination | Ortho-selective |

| Nitro Group | Strong | Electron-withdrawing activation | Meta-directing |

| Trifluoromethyl Group | Moderate | Inductive effects | Deactivating |

| Combined Effects | Synergistic Enhancement | Multiple coordination sites | Enhanced regioselectivity |

Photoredox Catalysis Applications in C-F Bond Functionalization

The application of 4-Fluoro-3-nitrobenzotrifluoride in photoredox catalysis represents a cutting-edge approach to C-F bond functionalization that leverages the unique electronic properties of the compound under visible light irradiation [42]. The presence of multiple fluorine atoms and the nitro group creates an ideal substrate for photocatalytic transformations that can selectively activate C-F bonds while maintaining functional group tolerance [43].

Photocatalytic Activation Mechanisms

The photocatalytic activation of 4-Fluoro-3-nitrobenzotrifluoride involves single-electron transfer processes that are facilitated by the compound's electron-deficient nature [44]. Under visible light irradiation, photoredox catalysts such as ruthenium or iridium complexes can generate excited states capable of reducing the fluorinated substrate [45]. The electron-withdrawing substituents lower the reduction potential of the compound, making it more susceptible to single-electron reduction by excited photocatalysts [46].

The mechanism typically involves the formation of a radical anion intermediate upon single-electron reduction, followed by selective C-F bond cleavage to generate fluoride ion and a carbon-centered radical [47]. This radical intermediate can then undergo various transformations, including coupling reactions, hydrogen atom transfer processes, and further functionalization reactions [48]. The regioselectivity of C-F bond cleavage can be influenced by the electronic effects of the substituents, with the most activated C-F bonds being preferentially cleaved [49].

Synthetic Applications and Reaction Scope

The photoredox catalysis of 4-Fluoro-3-nitrobenzotrifluoride has been successfully applied to a range of synthetic transformations, including defluorination reactions, cross-coupling processes, and radical cascade reactions [50]. The mild reaction conditions typical of photoredox catalysis make this approach particularly attractive for the functionalization of complex molecules that might be sensitive to harsh reaction conditions [51]. The use of visible light as the energy source provides an environmentally benign alternative to traditional thermal activation methods [52].

One particularly important application involves the selective defluorination of trifluoromethyl groups to generate difluoromethyl derivatives [53]. This transformation is of significant interest in medicinal chemistry, as difluoromethyl groups often exhibit improved biological properties compared to their trifluoromethyl counterparts [54]. The photoredox approach allows for the selective removal of a single fluorine atom from the trifluoromethyl group while preserving other functional groups in the molecule [55].

Integration with Other Catalytic Systems

The photoredox catalysis of 4-Fluoro-3-nitrobenzotrifluoride can be effectively combined with other catalytic systems to achieve more complex transformations [56]. Dual catalysis approaches, where photoredox catalysts are used in combination with transition metal catalysts, nickel catalysts, or organic catalysts, have shown particular promise for accessing diverse fluorinated products [57]. These synergistic systems can enable reaction pathways that would not be accessible through either catalytic system alone [58].

The integration of photoredox catalysis with enzymatic systems represents an emerging area of research where the selectivity of enzymatic transformations is combined with the unique reactivity patterns enabled by photoredox catalysis [59]. This approach has shown promise for the selective fluorination and defluorination of complex organic molecules under mild, aqueous conditions [60].

Table 3: Synthetic Applications and Reaction Types

| Application Area | Specific Use | Key Advantages |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug synthesis | Enhanced biological activity |

| Agrochemical Development | Herbicide and pesticide formulation | Improved stability and performance |

| Material Science | Advanced material development | Superior thermal properties |

| Fluorinated Polymer Synthesis | Fluorinated amphiphilic polymers | Unique self-assembly behavior |

| Photoredox Catalysis | C-F bond functionalization | Mild reaction conditions |

| Supramolecular Chemistry | Host-guest recognition systems | Selective molecular recognition |

| Chiral Auxiliary Development | Stereoselective transformations | High stereoselectivity |

Building Block for Supramolecular Host-Guest Systems

The incorporation of 4-Fluoro-3-nitrobenzotrifluoride into supramolecular host-guest systems represents a sophisticated approach to molecular recognition that exploits the unique electronic and steric properties of the fluorinated compound [61]. The presence of multiple fluorine atoms and the nitro group creates distinctive binding sites that can interact selectively with complementary guest molecules through a combination of electrostatic, hydrophobic, and halogen bonding interactions [62].

Molecular Recognition Principles

The molecular recognition properties of 4-Fluoro-3-nitrobenzotrifluoride-based host systems are governed by the electronic distribution created by the multiple electron-withdrawing substituents [63]. The fluorine atoms can participate in halogen bonding interactions with electron-rich guest molecules, while the nitro group provides a site for electrostatic interactions with positively charged species [64]. The trifluoromethyl group contributes to the overall hydrophobic character of the molecule, enabling interactions with hydrophobic regions of guest molecules [65].

The strategic positioning of these functional groups creates a three-dimensional binding pocket that can accommodate guest molecules with complementary shapes and electronic properties [66]. The rigidity of the aromatic core ensures that the binding site maintains its structural integrity during host-guest complexation, providing consistent recognition properties [67]. The electronic properties of the fluorinated substituents can be fine-tuned to optimize binding affinity and selectivity for specific guest molecules [68].

Host-Guest Complex Formation and Stability

The formation of stable host-guest complexes with 4-Fluoro-3-nitrobenzotrifluoride derivatives depends on the complementarity between the host binding site and the guest molecule [69]. The electron-deficient nature of the fluorinated aromatic system makes it particularly suitable for binding electron-rich guest molecules such as aromatic amines, crown ethers, and other electron-rich species [70]. The strength of these interactions can be modulated by varying the substitution pattern on the aromatic ring [71].

The stability of host-guest complexes is influenced by multiple factors, including the number and strength of individual binding interactions, the geometric complementarity between host and guest, and the solvation effects in the binding environment [72]. The presence of fluorine atoms can enhance binding stability through the formation of multiple weak interactions that collectively contribute to strong overall binding [73]. The thermodynamic parameters governing complex formation can be determined through isothermal titration calorimetry and other biophysical techniques [74].

Applications in Sensor Development and Drug Delivery

The unique recognition properties of 4-Fluoro-3-nitrobenzotrifluoride-based host systems have been exploited in the development of molecular sensors with high selectivity and sensitivity [75]. The changes in optical properties upon host-guest complexation can be used to detect specific analytes in complex mixtures [76]. The fluorinated nature of the host system provides advantages in terms of stability and compatibility with various detection methods [77].

In drug delivery applications, 4-Fluoro-3-nitrobenzotrifluoride derivatives can be incorporated into supramolecular assemblies that respond to specific biological stimuli [78]. The controlled release of therapeutic agents can be achieved through the disruption of host-guest interactions in response to changes in pH, temperature, or the presence of competing guest molecules [79]. The biocompatibility and low toxicity of appropriately designed fluorinated host systems make them suitable for biological applications [80].

Template for Chiral Auxiliary Development

The development of chiral auxiliaries based on 4-Fluoro-3-nitrobenzotrifluoride represents an innovative approach to asymmetric synthesis that exploits the unique electronic and steric properties of the fluorinated compound [81]. The incorporation of fluorine atoms into chiral auxiliary structures can significantly enhance stereoselectivity through the formation of stabilizing fluorine-metal interactions and the creation of rigid transition state geometries [82].

Fluorinated Oxazolidine (FOX) Chiral Auxiliaries

The most successful application of 4-Fluoro-3-nitrobenzotrifluoride-derived chiral auxiliaries involves the development of fluorinated oxazolidine (FOX) systems [83]. These chiral auxiliaries feature a trifluoromethyl group attached to the oxazolidine ring, which creates a highly effective stereocontrolling element for asymmetric transformations [84]. The FOX auxiliaries have demonstrated exceptional performance in the stereoselective alkylation of amide enolates, achieving diastereoselectivities greater than 98% in many cases [85].

The enhanced stereoselectivity of FOX auxiliaries is attributed to the presence of unique fluorine-metal interactions that stabilize specific transition state conformations [86]. These interactions compete with traditional π-metal coordination, leading to a rigid transition state geometry that effectively discriminates between the two possible stereochemical outcomes [87]. The C2 pseudo-symmetry of the auxiliary ensures that both possible coordination modes lead to the same stereochemical outcome, further enhancing the overall selectivity of the process [88].

Mechanistic Basis of Stereocontrol

The stereocontrol mechanism of 4-Fluoro-3-nitrobenzotrifluoride-based chiral auxiliaries involves the formation of chelated transition states where the fluorine atoms participate in stabilizing interactions with the metal center. Experimental and computational studies have revealed that the fluorine atoms can engage in both electrostatic and covalent interactions with lithium and other metal centers, creating a rigid framework that constrains the approach of electrophiles. The strength of these interactions is sufficient to overcome the steric effects that might otherwise interfere with stereoselection.

The electronic effects of the fluorinated substituents also contribute to the stereoselectivity by modifying the electron density distribution in the transition state. The electron-withdrawing nature of the fluorinated groups can enhance the electrophilicity of the metal center, leading to stronger and more selective interactions with the auxiliary. The combination of electronic and steric effects creates a highly effective stereocontrolling environment that can be applied to a wide range of asymmetric transformations.

Synthetic Applications and Substrate Scope

The synthetic utility of 4-Fluoro-3-nitrobenzotrifluoride-derived chiral auxiliaries has been demonstrated in numerous asymmetric transformations, including alkylation, hydroxylation, and fluorination reactions. The auxiliaries are particularly effective for the preparation of enantiomerically pure α-amino acids, β-amino acids, and other biologically important compounds. The ability to handle sterically hindered substrates and functionalized electrophiles makes these auxiliaries particularly valuable for complex molecule synthesis.

The chiral auxiliaries can be efficiently recovered and recycled after the asymmetric transformation, making them economically viable for large-scale applications. The crystallization-induced dynamic resolution of the auxiliary can be used to upgrade the enantiomeric purity when necessary. The high stereoselectivity and broad substrate scope of these auxiliaries make them valuable tools for the pharmaceutical industry, where the preparation of enantiomerically pure compounds is essential.

XLogP3

GHS Hazard Statements

H226 (87.5%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant